molecular formula C13H11ClSe B14609452 Benzene, 1-chloro-4-[(phenylseleno)methyl]- CAS No. 59305-51-0

Benzene, 1-chloro-4-[(phenylseleno)methyl]-

Cat. No.: B14609452
CAS No.: 59305-51-0
M. Wt: 281.65 g/mol
InChI Key: JEJVFSCITUBRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-4-[(phenylseleno)methyl]- is an organic compound with the molecular formula C13H11ClSe It is a derivative of benzene, where a chlorine atom and a phenylseleno group are attached to the benzene ring

Preparation Methods

The synthesis of Benzene, 1-chloro-4-[(phenylseleno)methyl]- typically involves the reaction of 1-chloro-4-methylbenzene with phenylselenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product .

Chemical Reactions Analysis

Benzene, 1-chloro-4-[(phenylseleno)methyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-chloro-4-[(phenylseleno)methyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(phenylseleno)methyl]- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential use as an anticancer agent, where the induced oxidative stress can lead to the selective killing of cancer cells .

Comparison with Similar Compounds

Benzene, 1-chloro-4-[(phenylseleno)methyl]- can be compared with other similar compounds such as:

The uniqueness of Benzene, 1-chloro-4-[(phenylseleno)methyl]- lies in its phenylseleno group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

59305-51-0

Molecular Formula

C13H11ClSe

Molecular Weight

281.65 g/mol

IUPAC Name

1-chloro-4-(phenylselanylmethyl)benzene

InChI

InChI=1S/C13H11ClSe/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

JEJVFSCITUBRQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.